molecular formula C20H19NO7 B7825544 (-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide)

(-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide)

Cat. No. B7825544
M. Wt: 385.4 g/mol
InChI Key: LINPSOODYGSBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide) is a useful research compound. Its molecular formula is C20H19NO7 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Conformational Studies : (-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide) and its derivatives have been studied for their conformational properties. Research has shown a preference for planar T conformation stabilized by intramolecular hydrogen bonds and electrostatic interactions. These findings are important for understanding the molecular structure and behavior in different environments (Gawroński et al., 1997).

  • Enantioseparation and Chiral Stationary Phases : The compound has been used in the preparation of chiral stationary phases for enantioseparation. This involves the synthesis of specific selectors derived from benzoylated tartaric acid and their application in separating enantiomers of various compounds (Wei et al., 2009).

  • Optical Isomer Separation : It has also been used in the separation of racemic mixtures into optical isomers. This application is vital in the field of stereochemistry and pharmaceuticals, where the separation of isomers can have significant implications (Tomina et al., 1971).

  • Synthesis Applications : The synthesis of this compound is an area of interest, particularly for its application in chiral drug research. The methods developed for its synthesis have potential for industrial application due to high yields and simple operation (Wen & Jun-ying, 2006).

  • Molecular Imprinted Polymers : The compound has been used in the preparation of molecularly imprinted polymers (MIPs), which exhibit recognition properties for dibenzoyl-L-tartaric acid. These MIPs have potential applications in selective binding and sensing technologies (Zhen-liang, 2005).

  • Electrical Performance Studies : Its influence on the electrical properties of polymers like polyaniline has been studied. This research contributes to the development of advanced materials with specific electrical characteristics (Naar et al., 2009).

properties

IUPAC Name

2,3-dibenzoyloxy-4-(dimethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO7/c1-21(2)17(22)15(27-19(25)13-9-5-3-6-10-13)16(18(23)24)28-20(26)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINPSOODYGSBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(-)-O,O'-Dibenzoyl-L-tartaric acid mono(dimethylamide)

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